molecular formula C19H20N2O3S B2654257 (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one CAS No. 866149-69-1

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one

Cat. No.: B2654257
CAS No.: 866149-69-1
M. Wt: 356.44
InChI Key: JKNMJGJHXWOXHE-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily recognized for its role as a precursor or structural analog in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors. GSK-3β is a serine/threonine kinase that is a critical node in numerous signaling pathways, and its dysregulation is implicated in the pathogenesis of several diseases, including Alzheimer's disease , Type 2 diabetes , and mood disorders . The structure of this compound is closely related to known maleimide-based GSK-3β inhibitors, featuring the key (5E)-5-(naphthalen-1-ylmethylidene) moiety which is characteristic of this inhibitor class. Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize more potent or selective analogs. Its specific mechanism of action is believed to involve competitive inhibition at the ATP-binding site of the GSK-3β enzyme, thereby modulating the phosphorylation of downstream substrates like tau protein and β-catenin. Investigations with this compound and its derivatives are fundamental to advancing the understanding of GSK-3β's role in cellular processes and for validating it as a therapeutic target in preclinical models of neurological and metabolic diseases.

Properties

IUPAC Name

(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21(12-17(23-2)24-3)19-20-18(22)16(25-19)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-11,17H,12H2,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNMJGJHXWOXHE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C1=NC(=O)C(=CC2=CC=CC3=CC=CC=C32)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(OC)OC)C1=NC(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one , identified by CAS number 866149-69-1 , belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O3S
  • Molar Mass : 356.44 g/mol

The structure features a thiazole ring, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, thiazolidinones have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), and others. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.

Case Study Example : A related compound in the thiazolidinone family was tested for its effects on cancer cell lines, showing decreased viability and increased apoptosis markers such as caspase-3 activation at micromolar concentrations . This suggests that similar mechanisms may be applicable to (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one.

Antioxidant Properties

Thiazolidinones are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage that can lead to cancer and other diseases .

The biological activity of thiazolidinone derivatives like (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one is thought to arise from several mechanisms:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Many thiazolidinones trigger apoptotic pathways through ROS generation and activation of caspases.
  • Antimicrobial Activity : Thiazolidinones have also exhibited antimicrobial properties against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone compounds is significantly influenced by their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish activity:

PositionModificationEffect on Activity
2Dimethoxyethyl groupIncreases solubility and potential bioactivity
5NaphthylmethylideneEnhances interaction with biological targets

The presence of electron-donating groups tends to increase efficacy against certain targets, while electronegative substituents can enhance anticancer activity .

Scientific Research Applications

The compound features a thiazole ring, which is known for its biological activity. The presence of a naphthylmethylidene group enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess anticancer properties due to their ability to interact with various biological targets. For instance, compounds similar to (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one have been shown to inhibit tumor growth in vitro and in vivo models.

Case Study: Cytotoxicity Evaluation

A study published in the European Journal of Medicinal Chemistry examined the cytotoxic effects of thiazole derivatives on cancer cell lines. The results indicated that modifications at the 5-position of the thiazole ring significantly enhance cytotoxicity against various cancer types .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The structural features of (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one contribute to its effectiveness against bacterial and fungal pathogens.

Case Study: Antimicrobial Testing

In a comparative study, compounds with similar structures were tested against standard microbial strains. The findings demonstrated that thiazole derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of thiazole-based compounds make them suitable candidates for use in OLEDs. The incorporation of (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one into polymer matrices has been explored to enhance light emission efficiency.

Case Study: OLED Performance

Research has shown that incorporating thiazole derivatives into OLEDs leads to improved luminescent properties and device stability. A study reported an increase in luminous efficacy when these compounds were used as dopants in polymer films .

Non-linear Optical Materials

Thiazole compounds are also being investigated for their non-linear optical properties, which are crucial for applications in photonics.

Case Study: Non-linear Optical Properties

A recent investigation into the non-linear optical characteristics of thiazole derivatives revealed promising results for their application in optical limiters and frequency converters .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The 5E-configuration is prevalent in analogs with bulkier substituents (e.g., naphthalene, dichlorophenyl), while Z-isomers are reported for simpler benzylidene derivatives .
  • The naphthalenyl group in the target compound may confer higher lipophilicity (logP) compared to phenyl or furyl substituents, impacting membrane permeability .

Inferences for the Target Compound :

  • The naphthalenyl group may enhance activity against fungal or Gram-positive bacterial strains due to increased hydrophobic interactions .
  • The dimethoxyethylamino group could reduce cytotoxicity compared to halogenated analogs, as seen in compounds with morpholine or piperidine substituents .

Physicochemical and Computational Insights

  • LogP/Solubility: The target compound’s logP is predicted to be higher (~3.5) than analogs with polar substituents (e.g., 2.8 for the 4-hydroxyanilino derivative ), suggesting moderate aqueous solubility.
  • Crystallography : Structural analogs (e.g., ) were characterized using X-ray diffraction, confirming the 5E-configuration and planarity of the thiazole ring .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound’s synthesis likely involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones. Key steps include:

  • Reagent selection : Use of ethanol or DMF as solvents under reflux to promote cyclization (e.g., similar to thiazolidinone syntheses in and ).
  • Yield optimization : Adjust molar ratios (e.g., 1:1 for amine and carbonyl components) and temperature (80–100°C). Post-synthesis purification via recrystallization (e.g., ethanol/DMF mixtures) improves purity .
    • Characterization : Monitor reactions via TLC and confirm products using melting points and spectroscopic data (IR, NMR) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly regarding its stereochemistry?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and E/Z configuration (e.g., naphthalene proton shifts at δ 7.2–8.5 ppm and thiazole C=O at ~170 ppm) .
  • IR : Detect C=O (1650–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches to validate the thiazol-4-one core .
  • X-ray crystallography : Resolve stereochemical ambiguity using single-crystal diffraction (e.g., SHELX refinement protocols in and ).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from different refinement software packages?

  • Methodology :

  • Cross-validation : Compare SHELXL ( ) and WinGX ( ) outputs for bond lengths, angles, and R-factors. Discrepancies >3σ may indicate overfitting or missed symmetry.
  • Twinned data : Use SHELXD for structure solution and OLEX2 for visualization to identify pseudo-symmetry or twinning artifacts .
  • Validation tools : Leverage CheckCIF/PLATON to flag outliers in thermal parameters or hydrogen-bonding networks .

Q. What computational methods are recommended for modeling the hydrogen-bonding interactions of this compound in supramolecular assemblies?

  • Methodology :

  • Graph set analysis : Apply Etter’s rules ( ) to classify hydrogen-bonding motifs (e.g., dimeric R_2$$^2(8) patterns).
  • DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate interaction energies (e.g., naphthalene π-stacking vs. thiazole hydrogen bonds) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina .

Q. How should one approach structure-activity relationship (SAR) studies when this compound exhibits unexpected bioactivity profiles compared to analogs?

  • Methodology :

  • Analog synthesis : Modify the 2,2-dimethoxyethyl(methyl)amino group (e.g., replace with piperidine or morpholine) to probe electronic effects ( ).
  • Data normalization : Account for solubility differences (e.g., logP calculations) and assay interference (e.g., thiazole autofluorescence) .
  • Contradiction analysis : Cross-reference bioactivity with crystallographic data to identify conformational flexibility or tautomerism (e.g., keto-enol shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.